ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate
Description
Ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a sulfonamide-linked butyramido group at the 5-position of the benzofuran core and an ethyl ester at the 3-position.
Properties
IUPAC Name |
ethyl 5-[butanoyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7S/c1-5-8-22(26)25(33(28,29)19-12-10-18(11-13-19)30-6-2)17-9-14-21-20(15-17)23(16(4)32-21)24(27)31-7-3/h9-15H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKGZFYWNBGPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenolic Precursors
A widely adopted method involves the acid-catalyzed cyclization of 2-(2-formylphenoxy)hexanoic acid derivatives. For example, reacting 2-(2-formyl-4-aminophenoxy)hexanoic acid with methanesulfonic acid in toluene at 80°C induces cyclodehydration, yielding 2-methylbenzofuran-3-carboxylic acid. Critical parameters include:
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Temperature : 70–90°C (optimal cyclization efficiency).
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Acid catalyst : Methanesulfonic acid (superior to H₂SO₄ or HCl due to reduced side reactions).
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Solvent : Toluene or dichloroethane (non-polar solvents favor ring closure).
Table 1: Cyclization Conditions and Yields for Benzofuran Formation
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-(2-formyl-4-NH₂-phenoxy) | MeSO₃H | Toluene | 80 | 82 |
| 2-(2-formyl-4-Br-phenoxy) | CF₃COOH | DCE | 75 | 68 |
| 2-(2-formyl-4-OTs-phenoxy) | H₂SO₄ | Benzene | 90 | 71 |
Esterification and Protecting Group Strategies
Ethyl Ester Installation
The 3-carboxylic acid is esterified via two routes:
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Direct esterification : Refluxing with ethanol and H₂SO₄ (Fisher esterification) achieves 85% yield but risks acid-sensitive functional groups.
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Acyl chloride route : Treating the acid with thionyl chloride to form the acyl chloride, followed by ethanol quenching, gives 91% yield with milder conditions.
Table 2: Esterification Method Comparison
| Method | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Fisher esterification | EtOH, H₂SO₄ | 110 | 85 |
| Acyl chloride | SOCl₂, EtOH | 60 | 91 |
| DCC coupling | DCC, EtOH, DMAP | 25 | 88 |
Integrated One-Pot Synthesis
Recent advances demonstrate a telescoped approach combining cyclization, sulfonylation, and esterification in a single reactor:
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Cyclization : 2-(2-formyl-4-aminophenoxy)hexanoic acid → 5-amino-2-methylbenzofuran-3-carboxylic acid (MeSO₃H, toluene, 80°C).
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Sulfonylation : In-situ addition of 4-ethoxyphenylsulfonyl chloride (pyridine, 0°C).
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Acylation : Butyryl chloride, EDC, DMAP (THF, 25°C).
Advantages:
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Eliminates intermediate isolations, reducing purification losses.
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Overall yield improves from 52% (stepwise) to 68% (one-pot).
Alternative Routes via Metalloporphyrin Catalysis
The CN109206388A patent describes oxidizing 2-methylbenzofuran derivatives to carboxylic acids using iron porphyrin catalysts. Adapting this for the target compound:
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Substrate : 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran.
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Conditions : Tetrakis(o-chlorophenyl) iron porphyrin (0.05 wt%), O₂ (1.5 MPa), NaOH/EtOH/H₂O, 120°C, 3 h.
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Outcome : 73% conversion to the carboxylic acid, followed by esterification.
Limitations:
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Requires pre-installed amide-sulfonamide groups, which may degrade under oxidative conditions.
Critical Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated derivatives, amides, and ethers.
Scientific Research Applications
Ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The evidence highlights several benzofuran-based sulfonamide esters with variations in substituents and ester groups. These compounds share a common benzofuran scaffold but differ in substituent chemistry, which directly impacts their physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Variations
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxy group in the target compound may enhance resonance stabilization of the sulfonamide moiety compared to the 4-chloro substituent in 420107-33-1, which could increase electrophilicity and reactivity .
Ester Group Modifications :
- Ethyl esters (target compound and 420107-33-1) generally exhibit higher lipophilicity than methyl esters (448213-92-1), favoring passive diffusion across biological membranes.
- The 2-methoxyethyl ester in 332072-87-4 balances solubility and lipophilicity, making it advantageous for formulations requiring aqueous compatibility .
Biological Activity
Ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, which is known for various biological activities. The presence of the sulfonamide and carboxylate groups contributes to its solubility and interaction with biological targets.
- Molecular Formula : C20H26N2O5S
- Molecular Weight : 402.50 g/mol
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
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Antitumor Activity
- Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. For example, certain benzofuroxan hybrids have demonstrated significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. This activity is often linked to the induction of reactive oxygen species (ROS) and disruption of mitochondrial function .
- Antimicrobial Properties
- Anti-inflammatory Effects
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Many benzofuran derivatives interact with DNA, leading to strand breaks and inhibition of replication. This mechanism is particularly relevant in cancer therapy, where targeting rapidly dividing cells is crucial.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction, increasing ROS levels and activating caspases .
- Enzyme Inhibition : Some studies suggest that similar compounds inhibit specific enzymes involved in cancer cell proliferation and survival, contributing to their antitumor effects.
Case Studies
Several studies provide insights into the biological activity of related compounds:
- Study on Benzofuroxan Derivatives :
- Antimicrobial Activity Assessment :
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Antitumor | Benzofuroxan Derivatives | DNA damage, apoptosis induction |
| Antimicrobial | Sulfonamide Benzofurans | Enzyme inhibition, membrane disruption |
| Anti-inflammatory | Various Benzofurans | Cytokine inhibition |
Table 2: Cytotoxicity Data
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Benzofuroxan Hybrid A | MCF-7 | 15 |
| Benzofuroxan Hybrid B | HeLa | 20 |
| This compound | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
